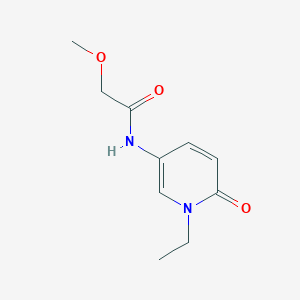![molecular formula C12H15ClN2O3 B7529907 N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core, a chloroacetyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amide group can engage in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-chloroacetyl)amino]ethyl]benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-[2-[(2-bromoacetyl)amino]ethyl]-4-methoxybenzamide: Contains a bromoacetyl group instead of a chloroacetyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide is unique due to the presence of both the chloroacetyl and methoxy groups, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-4-2-9(3-5-10)12(17)15-7-6-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBSJQNVSKVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

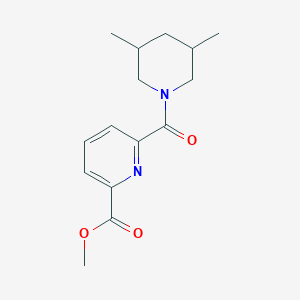
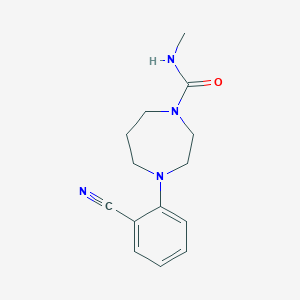
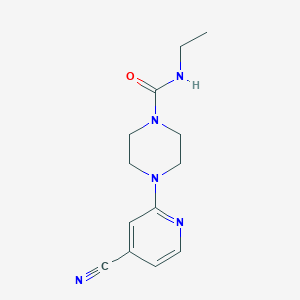
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)
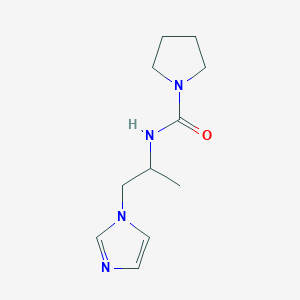

![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)
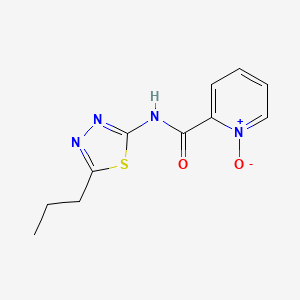
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
